Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer and Racemate — Defined Chirality for Enantioselective Synthesis
The target compound, [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine, possesses a defined (S)-absolute configuration at the 2-position of the pyrrolidine ring. This contrasts with the racemic mixture, (1-isobutylpyrrolidin-2-yl)methanamine (CAS 36845-31-5), which contains an equimolar 50:50 mixture of (S)- and (R)-enantiomers, and with the (R)-enantiomer, (R)-(1-isobutylpyrrolidin-2-yl)methanamine, which possesses the opposite absolute configuration. In the context of muscarinic receptor antagonist development, the stereochemistry at the pyrrolidine 2-position has been shown to be a critical determinant of receptor subtype selectivity and antagonist potency [1][2]. The (S)-configured compound serves as a defined chiral input for asymmetric synthesis, enabling direct incorporation of the desired stereochemistry into target molecules without requiring chiral resolution steps that reduce overall yield and increase cost .
| Evidence Dimension | Absolute stereochemical configuration at pyrrolidine C-2 |
|---|---|
| Target Compound Data | (S)-configuration [(2S)-enantiomer, CAS 166374-38-5] — single enantiomer |
| Comparator Or Baseline | (R)-enantiomer [CAS not individually assigned, but available as (R)-(1-isobutylpyrrolidin-2-yl)methanamine]; Racemate [CAS 36845-31-5] — 50:50 mixture |
| Quantified Difference | The (S)-enantiomer provides a 100% enantiomeric excess (e.e.) starting material vs. 0% e.e. for the racemate. The (R)-enantiomer yields the opposite stereochemical outcome, resulting in diastereomeric products in downstream reactions. |
| Conditions | Stereochemical assignment by Cahn-Ingold-Prelog rules and confirmed by InChI Key differentiation: NLURJNHWDOYZEK-VIFPVBQESA-N for the (S)-enantiomer vs. distinct InChI Key for the (R)-enantiomer . |
Why This Matters
For procurement decisions, selecting the correct enantiomer eliminates the 50% yield loss and purification burden inherent in chiral resolution of the racemate, directly impacting cost-efficiency and success rate of enantioselective synthesis programs.
- [1] Mammen M, et al. Substituted pyrrolidine and related compounds having muscarinic receptor antagonist or anticholinergic activity. US Patent Application Publication US 2008/0161324 A1. View Source
- [2] Applied Research Systems ARS Holding N.V. Pyrrolidine derivatives as NK2 receptor antagonists. Canadian Patent CA 2484849. Stereochemistry-dependent receptor affinity noted for 2-substituted pyrrolidine series. View Source
